Lipophilicity Modulation: LogP Shift Driven by Fluoromethyl vs. Methyl and Dimethyl Substitution
The predicted LogP of 5-(fluoromethyl)-5-methylimidazolidine-2,4-dione is 0.21160, which is lower than that of its 5,5-dimethyl analog (5,5-dimethylhydantoin, CAS 77-71-4, LogP 0.26200) despite the higher molecular weight of the fluoromethyl compound (146.12 vs. 128.13 g/mol) . This LogP inversion reflects the electron-withdrawing character of fluorine, which reduces overall lipophilicity relative to the purely alkyl-substituted analog. The fluoromethyl compound thus offers a distinct partitioning profile that can translate into altered membrane permeability and tissue distribution compared to methyl-only hydantoins [1].
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.21160 |
| Comparator Or Baseline | 5,5-Dimethylhydantoin (CAS 77-71-4): LogP = 0.26200; 5-Methylimidazolidine-2,4-dione (CAS 616-03-5): LogP data not consistently reported across sources |
| Quantified Difference | ΔLogP ≈ -0.05 (fluoromethyl analog is less lipophilic than dimethyl analog) |
| Conditions | Computed LogP values from authoritative chemical databases |
Why This Matters
Lower LogP despite higher molecular weight indicates that the fluoromethyl group can reduce lipophilicity-driven off-target binding, a key consideration in selecting building blocks for lead optimization programs.
- [1] Dolensky, B.; Kirk, K. L. Preparation of (Fluoromethyl)- and (Difluoromethyl)imidazoles. Collect. Czech. Chem. Commun. 2002, 67 (9), 1335–1344. View Source
